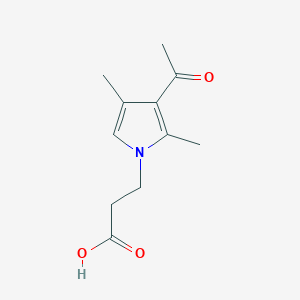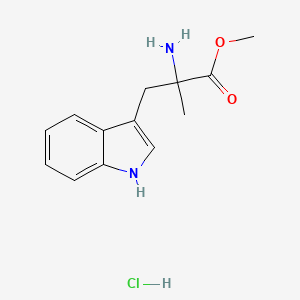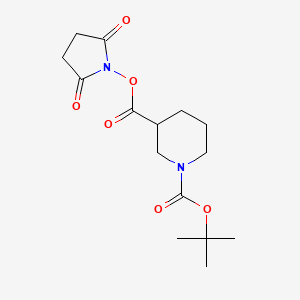
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid
Vue d'ensemble
Description
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid, also known as 3-ADPA, is a novel acetylated pyrrolidine derivative that has recently been studied for its potential applications in organic synthesis and medicinal chemistry. 3-ADPA is an important intermediate in the synthesis of several compounds, including those used in the treatment of cancer, inflammation, and other diseases.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A series of novel substituted isoxazoline-incorporated pyrrole derivatives were synthesized by reacting 3-acetyl-2,4-dimethyl pyrrole with different substituted benzaldehyde. These compounds were evaluated for their antimicrobial activity, showcasing the potential of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid derivatives in developing new antibacterial agents (Kumar, Kumar, & Nihana, 2017).
- Research into the reactivity of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters revealed insights into the formation of regioisomeric esters and their structural characterization through spectroscopic methods. This study underlines the chemical versatility of compounds related to 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid (Mukovoz et al., 2015).
Applications in Pharmacology and Materials Science
- In pharmacological research, structural analogs of 3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid have been synthesized and evaluated for their anti-inflammatory and analgesic properties. One study focused on a novel N-pyrrolylcarboxylic acid structurally similar to celecoxib, highlighting the compound's potential in medicinal chemistry (Zlatanova et al., 2019).
- The synthesis and evaluation of pyrrolo[2,3-c]azepine-4,8-dione derivatives based on 3-(1H-pyrrole-2-carbonyl) propionic acids demonstrate the compound's utility in creating new molecules with potential pharmacological activity. This showcases the versatility of pyrrole derivatives in drug development and the broader field of organic chemistry (Bin-bin, 2012).
Propriétés
IUPAC Name |
3-(3-acetyl-2,4-dimethylpyrrol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7-6-12(5-4-10(14)15)8(2)11(7)9(3)13/h6H,4-5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCXXQHSIPJVDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1C(=O)C)C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Acetyl-2,4-dimethyl-pyrrol-1-yl)-propionic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine](/img/structure/B3156948.png)
![5-[(4-Methoxy-phenylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B3156954.png)

![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)

